tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties. The compound is characterized by the presence of a tert-butyl group, a methylazetidine ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (3-methylazetidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted carbamates.
Scientific Research Applications
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate
- tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylazetidine ring and the tert-butyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVXPWQROCCVQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571808 |
Source
|
Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159603-47-1 |
Source
|
Record name | tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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